molecular formula C13H18O3 B13097846 Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester

Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester

Cat. No.: B13097846
M. Wt: 222.28 g/mol
InChI Key: LIJIRMOJAIPSTB-UHFFFAOYSA-N
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Description

4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester is a complex organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol. This compound is characterized by its tricyclic structure, which includes a methoxy group and a carboxylic acid methyl ester functional group.

Preparation Methods

The synthesis of 4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester typically involves multiple steps, starting from simpler organic molecules. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and safety standards.

Chemical Reactions Analysis

4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The methoxy group and the carboxylic acid methyl ester group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role as a precursor for drug development is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester can be compared with other tricyclic compounds, such as:

    Tricyclo[3.3.1.13,7]decane: Lacks the methoxy and carboxylic acid methyl ester groups, making it less reactive in certain chemical reactions.

    4-Hydroxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester: Contains a hydroxy group instead of a methoxy group, which can lead to different reactivity and biological effects.

The uniqueness of 4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 4-methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylate

InChI

InChI=1S/C13H18O3/c1-15-11-9-3-8-4-10(11)7-13(5-8,6-9)12(14)16-2/h8-9H,3-7H2,1-2H3

InChI Key

LIJIRMOJAIPSTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CC3CC1CC(C3)(C2)C(=O)OC

Origin of Product

United States

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